
Benzyl(tetrahydrofuran)lithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(tetrahydrofuran)lithium is an organolithium compound that combines the benzyl group with tetrahydrofuran and lithium. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This compound is particularly interesting because it combines the reactivity of the benzyl group with the solubility and stability provided by tetrahydrofuran.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl(tetrahydrofuran)lithium can be synthesized through the reaction of benzyl chloride with lithium metal in the presence of tetrahydrofuran as a solvent. The reaction typically proceeds as follows:
C6H5CH2Cl+2Li→C6H5CH2Li+LiCl
In this reaction, benzyl chloride is treated with lithium metal, resulting in the formation of benzyl lithium and lithium chloride. Tetrahydrofuran acts as a solvent and stabilizes the organolithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(tetrahydrofuran)lithium undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids to form corresponding lithium salts.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of tetrahydrofuran to form new carbon-carbon bonds.
Protic Solvents: Reacts with water or alcohols to form benzyl alcohol and lithium hydroxide or lithium alkoxide.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from the reaction with alkyl halides.
Lithium Salts: Formed from deprotonation reactions.
Aplicaciones Científicas De Investigación
Benzyl(tetrahydrofuran)lithium has several applications in scientific research:
Organic Synthesis: Used as a strong nucleophile and base in the synthesis of complex organic molecules.
Polymer Chemistry: Used in the initiation of polymerization reactions.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Used in the preparation of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzyl(tetrahydrofuran)lithium involves the nucleophilic attack of the benzyl anion on electrophilic centers. The lithium cation stabilizes the negative charge on the benzyl group, allowing it to react with various electrophiles. The tetrahydrofuran solvent stabilizes the organolithium compound and facilitates its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Benzylmagnesium Chloride: A Grignard reagent with similar nucleophilic properties but different reactivity due to the presence of magnesium instead of lithium.
Phenyl(tetrahydrofuran)lithium: Similar structure but with a phenyl group instead of a benzyl group, leading to different reactivity and applications.
Allyl(tetrahydrofuran)lithium: Contains an allyl group, which provides different reactivity patterns compared to the benzyl group.
Uniqueness
Benzyl(tetrahydrofuran)lithium is unique due to the combination of the benzyl group’s reactivity and the stabilizing effect of tetrahydrofuran. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of reactions under mild conditions.
Propiedades
Número CAS |
93941-97-0 |
|---|---|
Fórmula molecular |
C11H15LiO |
Peso molecular |
170.2 g/mol |
Nombre IUPAC |
lithium;methanidylbenzene;oxolane |
InChI |
InChI=1S/C7H7.C4H8O.Li/c1-7-5-3-2-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-4H2;/q-1;;+1 |
Clave InChI |
RJIKCBAUOLHCNL-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-]C1=CC=CC=C1.C1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


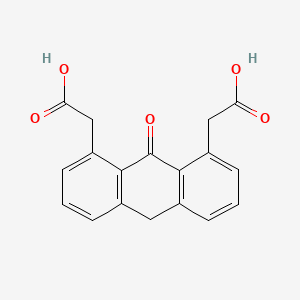
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
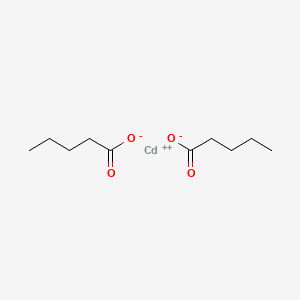
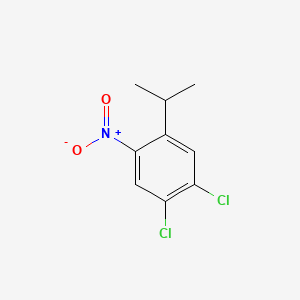

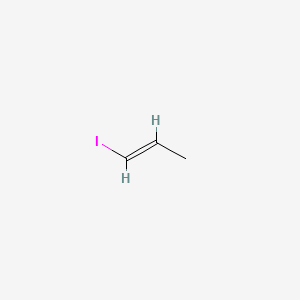


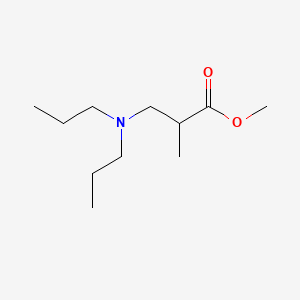
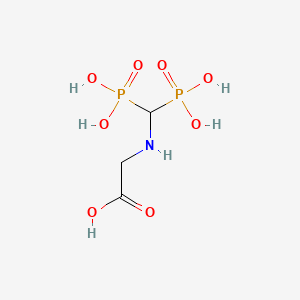
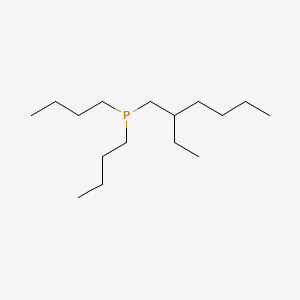
amino}benzoate](/img/structure/B12648503.png)


